N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide
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Overview
Description
Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of extensive research due to its wide range of therapeutic applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
Imidazo[2,1-b]thiazole derivatives have been synthesized using various methods. For instance, a highly efficient microwave-assisted procedure has been developed for synthesizing imidazo[2,1-b]thiazole-based chalcones . The transformation provided rapid access to functionalized imidazo[2,1-b]thiazoles .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For example, they have been synthesized from 2-aminobenzothiazole and N-alkylated 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been shown to be efficient catalysts in transesterification involving various esters and alcohols. These catalysts mediate acylation of alcohols with enol acetates effectively at room temperature, highlighting their potential in facilitating organic synthesis processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Anticonvulsant Activity
Development of Anticonvulsants : Derivatives of 1,3,4-thiadiazole, a related chemical family, have been identified as promising anticonvulsants. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, in particular, demonstrated significant anticonvulsive activity, suggesting potential applications in treating seizure disorders (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Research on Schiff base ligands derived from thiazole compounds has shown that such compounds possess moderate antibacterial and antifungal activities. These findings indicate the potential of thiazole and imidazole derivatives in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Chemotherapeutic Research
Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a group of nonpeptide angiotensin II receptor antagonists, have been identified for their potent antihypertensive effects upon oral administration. This research highlights the therapeutic potential of imidazole derivatives in hypertension treatment (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Green Chemistry
Cycloaddition of Aziridines and Carbon Dioxide : Imidazolium-2-carboxylates, derived from N-heterocyclic carbenes, have been used as catalysts for the carboxylation of tertiary aziridines with CO2, leading to the production of 3-substituted-2-oxazolidones. This research demonstrates the application of imidazole derivatives in green chemistry, offering an environmentally friendly method for synthesizing valuable chemical products (Ueno, Kayaki, & Ikariya, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .
Mode of Action
The compound interacts with its target through a putative binding pattern, as suggested by molecular docking and dynamics studies
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase This inhibition disrupts the production of coenzyme A, a critical cofactor in numerous biochemical reactions
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis .
Result of Action
The compound has demonstrated significant in vitro antitubercular activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.
Action Environment
It’s worth noting that the compound was synthesized using a green reaction medium and catalyst under microwave irradiation , suggesting a consideration for environmental factors during its synthesis.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10-2-3-11(8-13(10)19(21)22)14(20)16-5-4-12-9-18-6-7-23-15(18)17-12/h2-3,6-9H,4-5H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUITBHDHWHHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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